1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-10-8-11(24-2)9-14(22)21(10)7-6-19-16(23)20-15-12(17)4-3-5-13(15)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAVEMANWZIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core difluorophenyl and pyridinyl components. These components are then coupled using appropriate reagents under controlled conditions to form the final urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves molecular targets and pathways specific to its intended application. For example, in a medicinal context, it may interact with specific enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-yl]-3,5-Difluorophenyl}ethyl]-L-Alanine Terbutyl Ester (Patent GB 201306881)
- Structure: This compound () shares a 2-oxopyridinone core but incorporates a 2,4-difluorobenzoyl group and L-alanine ester. The pyridinone is substituted with amino and benzoyl groups, differing from the methoxy and methyl groups in the target urea derivative.
- The 3,5-difluorophenyl group may enhance binding to hydrophobic pockets in enzymes.
Goxalapladib (CAS 412950-27-7)
- Structure: Goxalapladib () features a 1,8-naphthyridine core instead of pyridinone, with trifluoromethyl and difluorophenyl substituents. The acetamide linker and piperidinyl-methoxyethyl side chain contrast with the urea bridge in the target compound.
- Pharmacology : Developed for atherosclerosis, Goxalapladib inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), leveraging its trifluoromethyl biphenyl group for high-affinity binding .
Key Structural and Functional Differences
Pharmacokinetic and Binding Insights
- Urea vs.
- Fluorine Positioning : The 2,6-difluoro substitution on the phenyl ring in the target compound reduces steric hindrance compared to 2,4- or 2,3-difluoro analogues, possibly enabling better interaction with planar binding sites.
- Heterocyclic Cores: Pyridinone derivatives (target and Patent GB 201306881) exhibit greater metabolic stability than naphthyridine-based Goxalapladib, which may require structural optimization to mitigate oxidative degradation .
Research Findings and Clinical Relevance
- However, esterases in vivo could limit its utility compared to the urea derivative’s inherent stability .
- Goxalapladib : Phase II trials demonstrated efficacy in reducing atherosclerotic plaque inflammation, but its high molecular weight and lipophilic trifluoromethyl group raised concerns about off-target effects .
- Target Urea Compound : Preliminary docking studies (unpublished) suggest strong affinity for tyrosine kinases due to urea’s dual hydrogen-bonding capacity, though in vivo data are pending.
Biological Activity
1-(2,6-Difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, with the CAS number 2034548-48-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₇F₂N₃O₃
- Molecular Weight : 337.32 g/mol
- Structure : The compound features a difluorophenyl group and a pyridinyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The following mechanisms have been proposed based on existing studies:
- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy as inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which play crucial roles in angiogenesis and tumor growth .
- Antitumor Activity : Preclinical studies indicate that derivatives of urea compounds exhibit significant antitumor effects in various cancer models. The structural similarity suggests potential for similar activity in this compound .
Anticancer Activity
Research indicates that compounds structurally related to this compound demonstrate substantial anticancer properties. For example, NVP-BGJ398, a related compound, has been shown to effectively inhibit tumor growth in xenograft models .
Table 1: Comparative Antitumor Activity
Pharmacological Studies
In vitro studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that:
- Cell Viability Assays : The compound exhibits dose-dependent inhibition of cell proliferation in cancer cell lines.
- Mechanistic Studies : Further investigation is required to elucidate the precise signaling pathways affected by this compound.
Q & A
Q. What are the established synthetic routes for this urea derivative, and how can reaction conditions be systematically optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous methods involve reacting bromo- or chloro-intermediates with urea precursors under controlled conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error: factors like temperature, solvent polarity, and catalyst loading are varied in a factorial design to identify optimal yields. Statistical analysis (e.g., ANOVA) helps isolate critical parameters .
Q. Which spectroscopic and computational techniques are critical for structural validation?
Answer:
- XRD (X-ray diffraction) resolves crystal structure and confirms substituent positioning, as demonstrated for structurally similar urea derivatives .
- DFT (Density Functional Theory) calculates electronic properties (e.g., HOMO-LUMO gaps) and validates experimental NMR/IR data by simulating vibrational frequencies and chemical shifts .
- LC-MS and ¹H/¹³C NMR verify molecular weight and functional groups (e.g., urea NH peaks at ~6-8 ppm) .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis design?
Answer: Quantum chemical calculations (e.g., using Gaussian or ORCA) map potential energy surfaces to identify low-energy pathways. For example, ICReDD’s approach integrates reaction path searches with experimental validation to predict feasible intermediates and transition states. This reduces development time by narrowing solvent/catalyst choices and identifying kinetic bottlenecks .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Control for experimental variables : Ensure consistent cell lines, assay protocols (e.g., ATP levels for cytotoxicity), and purity standards (≥95% by HPLC) .
- Meta-analysis : Apply multivariate regression to isolate substituent effects (e.g., fluorine vs. methoxy groups) on bioactivity. For instance, 2,6-difluorophenyl moieties may enhance membrane permeability compared to chlorinated analogs .
- Reproducibility checks : Validate results across multiple labs using blinded sample replicates .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Bioisosteric replacement : Substitute the 4-methoxy-6-methyl-2-oxopyridine group with thienopyrimidinone (improves metabolic stability) or pyridinylurea (enhances kinase inhibition) .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding at the urea linkage). For example, rigidifying the ethyl spacer with cyclopropane may reduce conformational entropy and boost binding .
Q. What methodologies address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate the compound in PLGA or liposomes to enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size (target: 100-200 nm) .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) at the pyridinone oxygen to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
